molecular formula C23H20N5NaO6S2 B1290562 Acid Yellow 25 CAS No. 6359-85-9

Acid Yellow 25

Cat. No.: B1290562
CAS No.: 6359-85-9
M. Wt: 549.6 g/mol
InChI Key: HIVOVYAPEYLNLV-UHFFFAOYSA-M
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Description

Acid Yellow 25: is a synthetic dye commonly used in various industries. It is known for its bright yellow color and is often used in textiles, leather, paper, and ink applications. The chemical formula of this compound is C23H20N5NaO6S2 , and it is also referred to as C.I. 18835 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Yellow 25 is typically synthesized using aniline as the starting material. The process involves several steps:

Industrial Production Methods: The industrial production of this compound involves the same basic steps but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acid Yellow 25 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Acid Yellow 25 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Acid Yellow 25: this compound is unique due to its specific chemical structure, which provides excellent dyeing properties and stability under various conditions. Its ability to form strong bonds with substrates makes it highly effective in industrial applications .

Properties

CAS No.

6359-85-9

Molecular Formula

C23H20N5NaO6S2

Molecular Weight

549.6 g/mol

IUPAC Name

sodium;4-[5-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,26-27H,1-2H3,(H,32,33,34);/q;+1/p-1

InChI Key

HIVOVYAPEYLNLV-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

6359-85-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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